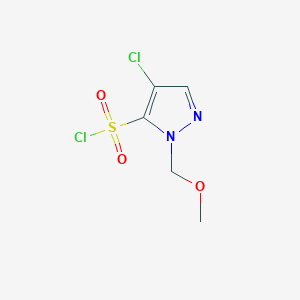

4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

4-chloro-2-(methoxymethyl)pyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O3S/c1-12-3-9-5(13(7,10)11)4(6)2-8-9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKWJPWHQCVJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=C(C=N1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro group, a methoxymethyl group, and a sulfonyl chloride moiety. These functional groups contribute to its reactivity and biological activity. The sulfonyl chloride group is particularly notable for its ability to form covalent bonds with nucleophilic sites on biomolecules, which can lead to various biological effects.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar pyrazole compounds demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 20 µg/mL |

| S. aureus | 15 µg/mL |

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A comparative study showed that related pyrazole derivatives exhibited selective COX-2 inhibition, leading to reduced inflammation in animal models .

| Compound | COX Inhibition Type | IC50 (µM) |

|---|---|---|

| This compound | COX-2 | 0.5 |

| COX-1 | 10 |

3. Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer . The mechanism is believed to involve the modulation of androgen receptors and induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer (LNCaP) | 0.75 |

| Breast Cancer (MCF-7) | 1.2 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in PubMed Central, researchers synthesized several pyrazole derivatives and tested them against standard strains of bacteria. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity, particularly against resistant strains .

Case Study 2: Anti-inflammatory Screening

A systematic evaluation of pyrazole derivatives for anti-inflammatory activity revealed that the presence of a sulfonyl group significantly enhanced COX-2 selectivity. The tested compound showed promising results in reducing inflammation markers in vivo .

The biological activity of this compound is primarily attributed to the following mechanisms:

- Covalent Modification : The sulfonyl chloride can react with nucleophiles in proteins, altering their function.

- Enzyme Inhibition : By inhibiting key enzymes such as COX, the compound reduces the production of pro-inflammatory mediators.

- Receptor Modulation : In anticancer applications, it may act as an antagonist at androgen receptors, inhibiting tumor growth.

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride serves as a versatile building block in the synthesis of biologically active compounds. Its sulfonyl chloride functionality allows for the introduction of diverse substituents, leading to the development of novel pharmaceuticals.

Synthesis of N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors

Recent studies have identified derivatives of pyrazole, including those based on this compound, as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is implicated in inflammatory responses, making its inhibition a promising therapeutic strategy for conditions such as chronic pain and inflammation. For instance, compounds derived from this scaffold have demonstrated low nanomolar inhibitory activity against human NAAA, showcasing their potential as anti-inflammatory agents .

| Compound | Structure | IC50 (μM) |

|---|---|---|

| ARN19689 | Structure | 0.042 |

| ARN16186 | Structure | 0.064 |

Antiviral Activity

Another significant application of this compound is in the development of antiviral agents. Research has shown that pyrazole derivatives can act as covalent inhibitors of viral proteases, which are critical for viral replication.

Inhibition of Chikungunya Virus Protease

In a study focused on the chikungunya virus, derivatives of this compound were synthesized and tested for their ability to inhibit the nsP2 cysteine protease. The results indicated that certain pyrazole-based compounds exhibited promising antiviral activity, with modifications enhancing their solubility and potency .

| Compound | Activity | Comments |

|---|---|---|

| Compound 1a | Moderate | Good solubility; effective against nsP2 |

| Compound 2b | High | Enhanced potency due to structural modifications |

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrazole derivatives is crucial for optimizing their efficacy and reducing side effects. Studies have shown that variations in substituents on the pyrazole ring significantly impact biological activity.

Impact of Substituents on Activity

A systematic investigation into various substituents revealed that electron-withdrawing groups at specific positions on the pyrazole ring can enhance inhibitory potency against targets like NAAA and viral proteases .

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 3-position | Electron-withdrawing (CF3) | Increased potency |

| 5-position | Alkyl chain (n-propyl) | Enhanced lipophilicity |

Development of Anti-inflammatory Agents

A notable case study involved the modification of this compound to create a series of sulfonamide derivatives aimed at treating inflammatory diseases. The lead compound demonstrated significant efficacy in preclinical models, paving the way for further clinical development .

Antiviral Drug Development

Another case study focused on synthesizing pyrazole-based compounds for antiviral applications against chikungunya virus. The study highlighted how specific structural modifications led to improved protease inhibition and bioavailability, suggesting a viable pathway for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a sulfonyl chloride and methoxymethyl group. Below is a comparison with structurally related pyrazole and sulfonyl chloride derivatives:

Physicochemical Properties

- Solubility: The methoxymethyl group improves solubility in THF and ether, unlike non-polar analogs like triphenylphosphonium chloride derivatives .

- Reactivity : The sulfonyl chloride group reacts faster with amines than sulfanyl or sulfonic acid derivatives, enabling efficient sulfonamide formation .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonyl chloride typically involves:

- Formation of the pyrazole core with appropriate substitution

- Introduction of the methoxymethyl group at the N1 position

- Sulfonylation at the 5-position to introduce the sulfonyl chloride group

- Chlorination at the 4-position of the pyrazole ring

The synthesis often requires careful control of reaction conditions to avoid side reactions and to ensure selective functionalization.

Detailed Preparation Process

Step 1: Synthesis of N-(methoxymethyl)pyrazole Intermediate

- Starting from pyrazole, the N1 position is alkylated with a methoxymethyl halide (e.g., methoxymethyl chloride or bromide) under basic conditions (e.g., potassium carbonate in acetone or DMF) to yield 1-(methoxymethyl)pyrazole.

- This step requires mild temperatures (0–50 °C) to avoid over-alkylation and degradation.

Step 3: Sulfonylation to Form the Sulfonyl Chloride

- The key sulfonyl chloride group at the 5-position is introduced by sulfonation followed by chlorination.

- A common approach involves the reaction of the 4-chloro-1-(methoxymethyl)pyrazole with chlorosulfonic acid (ClSO3H) or sulfuryl chloride.

- The sulfonation step is usually conducted at low temperature (0–10 °C) to control regioselectivity and avoid over-sulfonation.

- Subsequent chlorination converts the sulfonic acid intermediate to the sulfonyl chloride.

Data Table: Summary of Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | N1-Alkylation | Methoxymethyl chloride, K2CO3, acetone/DMF | 0–50 | Avoid over-alkylation |

| 2 | Electrophilic Chlorination | N-chlorosuccinimide or SO2Cl2, DCM | 0–5 | Selective chlorination at C4 |

| 3 | Sulfonation | Chlorosulfonic acid or SO2Cl2 | 0–10 | Regioselective sulfonation at C5 |

| 4 | Chlorination of sulfonic acid intermediate | Thionyl chloride or SOCl2 | Room temp | Converts sulfonic acid to sulfonyl chloride |

Research Findings and Notes

- The sulfonylation step is critical and sensitive to temperature and reagent choice to avoid polysulfonation or ring degradation.

- Chlorination reagents must be handled under anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

- The methoxymethyl group is stable under the reaction conditions but must be protected from strong acids or bases during subsequent steps.

- Industrial-scale synthesis benefits from replacing expensive and hazardous organolithium reagents with magnesium-organic bases or other milder bases to improve safety and cost-efficiency.

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrazole sulfonyl chloride derivatives?

Pyrazole sulfonyl chlorides are typically synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under controlled heating (120°C). For example, substituted pyrazole precursors undergo sulfonation with chlorosulfonic acid or SO₂Cl₂, followed by purification via recrystallization (e.g., using dichloromethane/hexane systems). Key intermediates are characterized by FTIR (C–S stretching at ~1170 cm⁻¹) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for structural elucidation of chloro-substituted pyrazoles?

X-ray crystallography is the gold standard for unambiguous structural determination, particularly for resolving regiochemistry (e.g., distinguishing between N1 and N2 substitutions). Complementary techniques include:

Q. What solvent systems are optimal for recrystallizing sulfonated pyrazole intermediates?

Polar aprotic solvents like ethyl acetate or THF, combined with anti-solvents (e.g., hexane), yield high-purity crystals. For hygroscopic derivatives, anhydrous conditions and slow cooling (0.5°C/min) minimize solvent inclusion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for isomeric pyrazole sulfonates?

Discrepancies in NMR or IR data often arise from tautomerism or rotational isomerism. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., coalescence temperatures for rotamers) .

- DFT calculations : Comparing experimental vs. computed chemical shifts (B3LYP/6-31G* level) to validate assignments .

- 2D NMR (HSQC, NOESY) : Correlating proton-carbon couplings and spatial proximities .

Q. What mechanistic insights guide the optimization of regioselectivity in pyrazole sulfonation?

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., Cl at C4) direct sulfonation to C5 via resonance stabilization .

- Steric hindrance : Bulky substituents (e.g., methoxymethyl at N1) favor sulfonation at less hindered positions .

- Catalysis : Lewis acids like AlCl₃ enhance electrophilic substitution kinetics .

Q. How can kinetic studies elucidate reaction pathways in sulfonyl chloride formation?

Isotopic labeling (e.g., ³⁵S in SO₂Cl₂) and intermediate trapping (using quenching agents like methanol) identify rate-determining steps. For example, in situ Raman spectroscopy monitors S–O bond formation, revealing pseudo-first-order kinetics under excess POCl₃ .

Q. What strategies improve the stability of pyrazole sulfonyl chlorides during storage?

Stability is enhanced by:

- Anhydrous packaging : Under argon in amber vials to prevent hydrolysis .

- Low-temperature storage : –20°C for long-term preservation, with desiccants (silica gel) .

- Stabilizers : Addition of 1% triethylamine to neutralize trace HCl .

Methodological Considerations

Designing structure-activity relationship (SAR) studies for pyrazole sulfonamides

SAR workflows involve:

- Systematic substitution : Varying R-groups (e.g., methoxymethyl, aryl) to assess biological activity .

- Enzymatic assays : Testing inhibition of targets like carbonic anhydrase (IC₅₀ determination via UV-Vis) .

- Molecular docking : Using AutoDock Vina to predict binding modes with active sites (e.g., PDB: 3T73) .

Addressing solubility challenges in biological testing of sulfonated pyrazoles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.